molecular formula C12H14N2O4 B8398805 (S)-1-((Benzyloxy)carbonyl)pyrazolidine-3-carboxylic acid

(S)-1-((Benzyloxy)carbonyl)pyrazolidine-3-carboxylic acid

Cat. No. B8398805
M. Wt: 250.25 g/mol
InChI Key: CXCVVCZVSVCTQJ-JTQLQIEISA-N
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Description

(S)-1-((Benzyloxy)carbonyl)pyrazolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

(3S)-1-phenylmethoxycarbonylpyrazolidine-3-carboxylic acid

InChI

InChI=1S/C12H14N2O4/c15-11(16)10-6-7-14(13-10)12(17)18-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,15,16)/t10-/m0/s1

InChI Key

CXCVVCZVSVCTQJ-JTQLQIEISA-N

Isomeric SMILES

C1CN(N[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(NC1C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-(1,1-dimethylethyl) 1-(phenylmethyl) 1,3-pyrazolidinedicarboxylate (2.8 g, 9.14 mmol) in dichloromethane (DCM) (50 mL) was added TFA (42.2 mL, 548 mmol) and 10 mL of water. The reaction was stirred at 25° C. for 72 h. The solvent was removed under reduced pressure to give 1-{[(phenylmethyl)oxy]carbonyl}-3-pyrazolidinecarboxylic acid (2.2 g, 8.79 mmol,) which was used directly without further purification. LC-MS (ES) m/e 250.8 (M+H)+.
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
42.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
1-{[(phenylmethyl)oxy]carbonyl}-3-pyrazolidinecarboxylic acid

Synthesis routes and methods II

Procedure details

At r.t., to a 50 mL round bottomed flask containing crude 3-(1,1-dimethylethyl) 1-(phenylmethyl) 1,3-pyrazolidinedicarboxylate (88 mg) in dichloromethane (DCM) (0.5 mL), was added HCl in ether (2M) (3.59 mL, 7.18 mmol), then the reaction vessel was equipped with a glass stopper. The reaction mixture was stirred at r.t. for 48 hr. The solid was filtered and washed with ether, providing the product as an off-white solid. (58.4 mg, 71% over two steps).
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.59 mL
Type
reactant
Reaction Step Two
Name
product

Synthesis routes and methods III

Procedure details

1-Benzyl 2,3-di-tert-butyl pyrazolidine-1,2,3-tricarboxylate (14.15 g, 34.8 mmol) was dissolved in dichloromethane (68.6 ml) under N2 at room temperature. TFA (80 ml, 1045 mmol) and water (9.41 ml, 522 mmol) were then added in one portion. The reaction was stirred at 25° C. for 2 days. The solvent was then removed under reduced pressure to give 1-{[(phenylmethyl)oxy]carbonyl}-3-pyrazolidinecarboxylic acid (8.72 g, 34.8 mmol, 100% yield).
Name
1-Benzyl 2,3-di-tert-butyl pyrazolidine-1,2,3-tricarboxylate
Quantity
14.15 g
Type
reactant
Reaction Step One
Quantity
68.6 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.41 mL
Type
reactant
Reaction Step Two
Name
1-{[(phenylmethyl)oxy]carbonyl}-3-pyrazolidinecarboxylic acid
Yield
100%

Synthesis routes and methods IV

Procedure details

To a solution of hydrogen chloride (10 L, 12.2% wt) charged into a 20-L, round-bottomed flask was added 3-(1,1-dimethylethyl) 1-(phenylmethyl) 1,3-pyrazolidinedicarboxylate (1000 g, 3.27 mol at room temperature. The mixture solution was heated at 35° C. for 4 h. The mixture solution was poured into 10 kg of ice and the pH was adjusted to 4 using aqueous NaOH (5M) solution. The product precipitated out and a filtration was performed to give the product (690 g, 1.32 mol, 84%) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
10 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
20-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 L
Type
solvent
Reaction Step Four
Name
product
Yield
84%

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